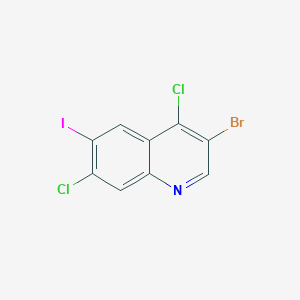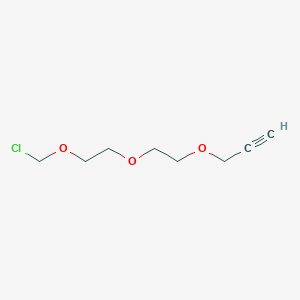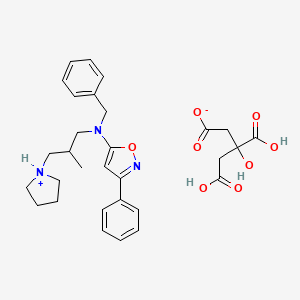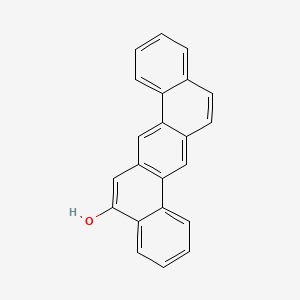
Allyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 4-chlorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group attached to the 4-position of a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with allyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of palladium catalysts in the presence of iodobenzene acetate and silver fluoride has also been reported for the preparation of allyl benzoate derivatives .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 4-chlorobenzoate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like hydroxide ions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of benzylic halides or other substituted derivatives.
Scientific Research Applications
Chemistry: Allyl 4-chlorobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the study of enzyme-catalyzed reactions involving esterases and lipases.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a prodrug that can be metabolized to active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the manufacture of polymers and resins. It is also employed as a plasticizer and in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of allyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in enzymatic reactions, the compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of allyl alcohol and 4-chlorobenzoic acid. The molecular pathways involved include the activation of metabolic enzymes and the modulation of signaling pathways .
Comparison with Similar Compounds
- 4-Methyl allyl benzoate
- 4-Trifluoromethyl benzoate
- 3-Fluorobenzoate
- 2-Methylbenzoate
Comparison: Allyl 4-chlorobenzoate is unique due to the presence of both an allyl group and a chlorine atom on the benzoate ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the allyl group provides a site for further functionalization, which can be exploited in synthetic chemistry .
Properties
CAS No. |
15784-28-8 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
prop-2-enyl 4-chlorobenzoate |
InChI |
InChI=1S/C10H9ClO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6H,1,7H2 |
InChI Key |
BFQCHDDTURWEGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)



![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)







